
4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H27N3O5S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Disease Treatment
One significant application of compounds related to 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is in enzyme inhibition, specifically targeting conditions like Alzheimer’s disease. A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating that one of the derivatives exhibited competitive inhibitory activity against acetylcholinesterase, comparable to standard inhibitors. This suggests potential therapeutic applications for Alzheimer’s disease and highlights the relevance of sulfonamide derivatives in designing potent enzyme inhibitors (Abbasi et al., 2018).
Biological Activity and Antimicrobial Properties
Sulfonamide compounds, including those structurally similar to the specified compound, are known for their broad antimicrobial activities. They are effective against a range of pathogenic strains of bacteria and are used in treating various infectious diseases. Research into novel sulfonamides has demonstrated their effectiveness, which continues to make them a valuable component in developing new antimicrobial agents (Ahmad & Farrukh, 2012).
Photodynamic Therapy and Cancer Treatment
Derivatives of sulfonamide compounds, including those with similar structures to 4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, have shown promising results in photodynamic therapy for cancer treatment. Studies on new zinc phthalocyanine derivatives substituted with sulfonamide groups have reported high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antibacterial and Antifungal Applications
The synthesis and evaluation of various sulfonamide derivatives have consistently demonstrated their antibacterial and antifungal activities. Research into novel N-substituted arylsulfonamides has revealed that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains, along with potent antifungal properties (Aziz‐ur‐Rehman et al., 2013).
Enzyme Inhibitory and Antimicrobial Potency
The integration of sulfonamide pharmacophores into heterocyclic structures has been shown to produce compounds with significant biological activities, including antimicrobial and enzyme inhibitory effects. Sulfonamide derivatives have been synthesized and evaluated for their inhibitory potency against enzymes like carbonic anhydrase and acetylcholinesterase, as well as their antimicrobial efficacy, showing promising results with low cytotoxicity (Ozmen Ozgun et al., 2019).
properties
IUPAC Name |
4-[[(4-methoxy-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5S2/c1-13-11-15(24-4)5-6-16(13)25(20,21)17-12-14-7-9-19(10-8-14)26(22,23)18(2)3/h5-6,11,14,17H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDHJVCFFWASAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxy-2-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

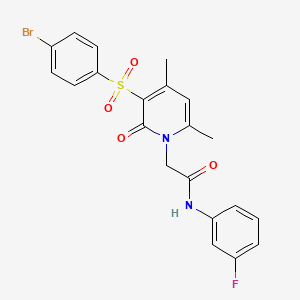

![Methyl 3-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2633884.png)
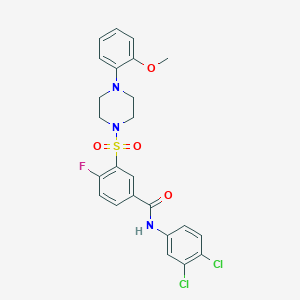
![(5-Bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2633886.png)
![3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2633887.png)
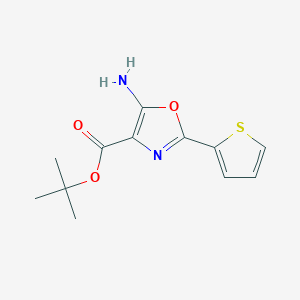
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2633890.png)

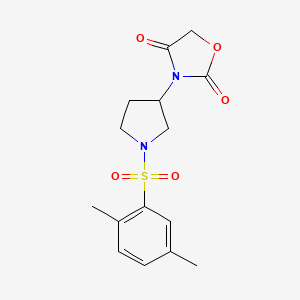
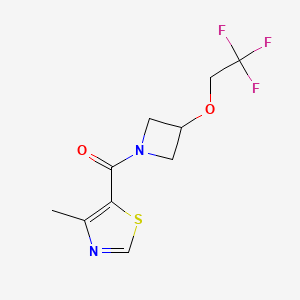
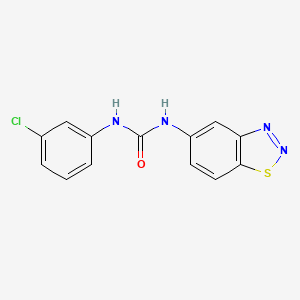
![5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2633896.png)
